2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPPMMYZMWQTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiourea to form a thioamide intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under basic conditions to yield the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent with various therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of thienopyrimidines exhibit antiproliferative effects on cancer cell lines, including colon cancer (HCT-116). The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.
Chemical Synthesis
2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic compounds. The compound can undergo various reactions such as oxidation and substitution, facilitating the development of novel materials and pharmaceuticals .
Biochemical Research
The compound is also explored for its interactions at the molecular level:
- Enzyme Inhibition Studies : It has been noted for its ability to inhibit specific enzymes involved in cellular processes. This inhibition can lead to significant effects on cell proliferation and survival, making it a subject of interest in drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on empirical formula (C16H12BrN2O3S).
Key Observations:
- Bromophenyl vs.
- Acetic Acid vs. Hydrazide/Acetamide : The acetic acid moiety improves water solubility relative to hydrazide or acetamide derivatives (e.g., compound 7 in ), which may affect bioavailability .
- Core Modifications: Benzothieno[3,2-d]pyrimidines () exhibit stronger COX-2 inhibition due to sulfonamide groups, whereas the thieno[2,3-d]pyrimidinone core in the target compound may prioritize kinase or cancer pathway modulation .
Anticancer Activity
Thienopyrimidinones with aryl substituents (e.g., 4-bromophenyl) demonstrate cytotoxicity against cancer cell lines. For example:
- Compound 11 (): A pyrrolo[2,3-d]pyrimidine with a 4-bromophenyl group showed moderate activity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values < 50 μM .
- Hydrazone derivatives (): Anti-breast cancer activity (IC50: 12–18 μM) was linked to thiophene and hydrazide substituents, suggesting the target compound’s bromophenyl and acetic acid groups may enhance potency .
Physicochemical Properties
- Solubility : The acetic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate in ) .
- Stability : Bromine’s electron-withdrawing effect may increase metabolic stability relative to fluorine or chlorine analogs .
Q & A
Basic Research Questions
Q. What strategies optimize the synthesis yield and purity of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thieno[2,3-d]pyrimidine cores and subsequent functionalization. Key steps include:
- Reagent selection : Bromine or acetic anhydride for introducing substituents (e.g., 4-bromophenyl group) .
- Catalyst optimization : Use of ammonium acetate in ethanol under reflux for cyclocondensation reactions .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .
- Yield optimization : Monitor reaction progress via TLC and employ recrystallization (e.g., DMF/ethanol mixtures) to purify intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm regiochemistry of the thienopyrimidine core and acetic acid side chain. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNOS) .
Q. What solvent systems are recommended for solubility testing in biological assays?
- Methodological Answer :
- Primary solvents : DMSO for stock solutions (10 mM), diluted in PBS or cell culture media to ≤0.1% DMSO .
- Challenges : Low aqueous solubility due to the hydrophobic thienopyrimidine core. Use surfactants (e.g., Tween-80) or β-cyclodextrin for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its therapeutic potential?
- Methodological Answer :
- Core modifications : Compare analogs with fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups at position 5 to assess electronic effects on bioactivity .
- Side-chain variations : Replace the acetic acid moiety with acetamide or ester derivatives to study pharmacokinetic properties (e.g., logP, membrane permeability) .
- Biological testing : Use enzyme inhibition assays (e.g., kinase targets) and cell viability assays (MTT) to correlate structural changes with activity .
Q. What experimental approaches resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Contradiction example : Discrepancies in -NMR signals due to tautomerism in the thienopyrimidine ring.
- Resolution : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria or use 2D-COSY to assign overlapping proton signals .
- Cross-validation : Compare experimental data with DFT-calculated NMR shifts for tautomeric forms .
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?
- Methodological Answer :
- Metabolic stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ester hydrolysis of the acetic acid group) .
- Pharmacokinetic modeling : Apply allometric scaling from rodent data to predict human clearance rates, adjusting for species-specific plasma protein binding .
Contradictions and Mitigation Strategies
- Synthetic Yield Variability : Discrepancies in yields (40–70%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions .
- Biological Activity Inconsistencies : Batch-to-batch purity differences affect IC values. Implement strict QC protocols with HPLC and LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
